2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
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Overview
Description
2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method involves the reaction of 2-chloroaniline with 1,2,3-thiadiazole-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Agricultural Chemistry:
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
- 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)benzamide
- 2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)phenylamine
Uniqueness
2-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to its specific substitution pattern and the presence of both chlorine and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8ClN3S |
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Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-chloro-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-1-2-4-9(8)11-5-7-6-14-13-12-7/h1-4,6,11H,5H2 |
InChI Key |
FOAJPICLQUAZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CSN=N2)Cl |
Origin of Product |
United States |
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